molecular formula C7H14N2O B13958009 Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide CAS No. 58585-57-2

Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide

Cat. No.: B13958009
CAS No.: 58585-57-2
M. Wt: 142.20 g/mol
InChI Key: VZVDZMGDUXSONO-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is an organic compound with a unique structure that includes a cyclobutane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Production of cyclobutanol derivatives.

    Substitution: Generation of various substituted hydrazides.

Scientific Research Applications

Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the hydrazide group.

    Cyclobutylamine: Contains an amine group instead of a carboxylic acid.

    Cyclobutanone: Features a ketone group in place of the carboxylic acid.

Uniqueness: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of both the cyclobutane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

58585-57-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N',N'-dimethylcyclobutanecarbohydrazide

InChI

InChI=1S/C7H14N2O/c1-9(2)8-7(10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

VZVDZMGDUXSONO-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)C1CCC1

Origin of Product

United States

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